molecular formula C22H21ClN6O3S B12211288 4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one

4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one

Cat. No.: B12211288
M. Wt: 485.0 g/mol
InChI Key: IXSZFFXEVMPULO-UHFFFAOYSA-N
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Description

4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one is a complex organic compound that features a combination of benzimidazole, piperazine, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H21ClN6O3S

Molecular Weight

485.0 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-4-chloro-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C22H21ClN6O3S/c1-26-18-10-6-5-9-17(18)25-22(26)29-21(30)20(23)19(15-24-29)27-11-13-28(14-12-27)33(31,32)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3

InChI Key

IXSZFFXEVMPULO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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